3-[4-(Trifluoromethyl)phenoxy]aniline
Overview
Description
3-[4-(Trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy aniline structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant stability and lipophilicity, enhancing the compound’s utility in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It’s known that the compound belongs to the family of aniline derivatives and has unique properties, such as its ability to interact with different biological molecules. The specific interactions and resulting changes depend on the biological context and require further investigation.
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenoxy]aniline typically involves the reaction of 4-(trifluoromethyl)phenol with aniline derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process is designed to be environmentally friendly, with minimal waste and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted quinones, while reduction can produce trifluoromethyl-substituted anilines .
Scientific Research Applications
3-[4-(Trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but differs in its overall structure.
3-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group attached at a different position.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness: 3-[4-(Trifluoromethyl)phenoxy]aniline is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and lipophilicity .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-4-6-11(7-5-9)18-12-3-1-2-10(17)8-12/h1-8H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVRNCBAGNCJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516102 | |
Record name | 3-[4-(Trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78748-23-9 | |
Record name | 3-[4-(Trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.